molecular formula C9H6F11NO3 B2995982 N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine CAS No. 340034-66-4

N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine

Cat. No. B2995982
CAS RN: 340034-66-4
M. Wt: 385.133
InChI Key: OMAHMPOOMZOKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine is a useful research compound. Its molecular formula is C9H6F11NO3 and its molecular weight is 385.133. The purity is usually 95%.
BenchChem offers high-quality N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Oxyfunctionalization

A study by Asensio et al. (1993) explored the selective oxidation of aliphatic tertiary and secondary C-H bonds in alkylamines, potentially relevant to understanding the chemical reactivity and modification possibilities of "N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine" for creating derivatives or enhancing its properties for specific applications (Asensio et al., 1993).

Synthesis and Characterization of Amine-functionalized Silica

The synthesis and rapid characterization of amine-functionalized silica by Soto-Cantu et al. (2012) demonstrate methodologies for attaching functional groups to silica surfaces, which could be applied to the surface modification of various materials using "N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine" for tailored interactions in catalysis, sensor technologies, or biocompatible materials (Soto-Cantu et al., 2012).

Formation of Neutral Lipophilic Complexes

The formation of neutral lipophilic complexes, as studied by Troutner et al. (1984) with propylene amine oxime, highlights the potential for "N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine" in creating imaging agents or therapeutic compounds that require specific physicochemical properties for effective delivery and targeting (Troutner et al., 1984).

properties

IUPAC Name

(propan-2-ylideneamino) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F11NO3/c1-3(2)21-23-4(22)5(10,7(13,14)15)24-9(19,20)6(11,12)8(16,17)18/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAHMPOOMZOKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine

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